molecular formula C24H20O5S B11636115 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B11636115
M. Wt: 420.5 g/mol
InChI Key: VGDOKKSRWSNIDW-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core linked to a thiophene ring through a carboxylate group, with a tert-butylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Thiophene Ring: The chromenone intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine to form the ester linkage.

    Attachment of the tert-Butylphenoxy Group: Finally, the tert-butylphenoxy group is introduced via a nucleophilic substitution reaction using 4-tert-butylphenol and a suitable leaving group on the chromenone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.

    Substitution: The tert-butylphenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl thiophene-2-carboxylate
  • 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-sulfonate

Uniqueness

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is unique due to its specific combination of a chromenone core, thiophene ring, and tert-butylphenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20O5S

Molecular Weight

420.5 g/mol

IUPAC Name

[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate

InChI

InChI=1S/C24H20O5S/c1-24(2,3)15-6-8-16(9-7-15)28-20-14-27-19-13-17(10-11-18(19)22(20)25)29-23(26)21-5-4-12-30-21/h4-14H,1-3H3

InChI Key

VGDOKKSRWSNIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

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